HSV‑2 Antiviral Potency: Xylotubercidin Matches Sangivamycin While Surpassing Tubercidin
In primary rabbit kidney (PRK) cell cultures, xylotubercidin inhibited HSV‑2 (strain G) with a MIC₅₀ of 0.07 µg/mL, matching sangivamycin (0.07 µg/mL) and surpassing tubercidin (0.1 µg/mL), while toyocamycin was slightly more potent at 0.04 µg/mL [1]. The 50% virus‑induced cytopathogenicity reduction was measured in parallel with cytotoxicity assessments (minimum toxic concentration, MTC) [2].
| Evidence Dimension | In vitro antiviral activity against HSV‑2 (strain G) |
|---|---|
| Target Compound Data | MIC₅₀ = 0.07 µg/mL |
| Comparator Or Baseline | Tubercidin: 0.1 µg/mL; Toyocamycin: 0.04 µg/mL; Sangivamycin: 0.07 µg/mL |
| Quantified Difference | Xylotubercidin 30% more potent than tubercidin; equipotent to sangivamycin; 1.75‑fold less potent than toyocamycin |
| Conditions | Primary rabbit kidney (PRK) cell cultures; 50% inhibition of virus‑induced cytopathogenicity (MIC₅₀) |
Why This Matters
Demonstrates that the xylosyl modification of tubercidin retains or improves antiviral potency relative to the ribosyl parent, offering a viable alternative to sangivamycin without C‑5 substitution.
- [1] De Clercq E, Robins MJ. Xylotubercidin against herpes simplex virus type 2 in mice. Antimicrob Agents Chemother. 1986 Nov;30(5):719-724. Table 1. doi:10.1128/AAC.30.5.719 View Source
- [2] De Clercq E, Robins MJ. Xylotubercidin against herpes simplex virus type 2 in mice. Antimicrob Agents Chemother. 1986 Nov;30(5):719-724. In vitro test methods. doi:10.1128/AAC.30.5.719 View Source
